molecular formula C8H10ClNO B13093544 N-Methyl-N-(prop-2-yn-1-yl)furan-2-aminehydrochloride

N-Methyl-N-(prop-2-yn-1-yl)furan-2-aminehydrochloride

Katalognummer: B13093544
Molekulargewicht: 171.62 g/mol
InChI-Schlüssel: GYKJTMDDYBGPPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride is a chemical compound with the molecular formula C8H9NO.ClH and a molecular weight of 171.62 g/mol . This compound is known for its unique structure, which includes a furan ring, a methyl group, and a prop-2-yn-1-yl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride typically involves the reaction of furan-2-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Wirkmechanismus

The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride can be compared with other similar compounds such as:

The uniqueness of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H10ClNO

Molekulargewicht

171.62 g/mol

IUPAC-Name

N-methyl-N-prop-2-ynylfuran-2-amine;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c1-3-6-9(2)8-5-4-7-10-8;/h1,4-5,7H,6H2,2H3;1H

InChI-Schlüssel

GYKJTMDDYBGPPM-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)C1=CC=CO1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.